molecular formula C21H23NO4S B2543796 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797577-58-2

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2543796
CAS No.: 1797577-58-2
M. Wt: 385.48
InChI Key: CLTOPSLTOXRONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, an oxane ring, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step often involves the nucleophilic substitution of a halogenated precursor with thiophenol or its derivatives.

    Formation of the benzodioxine moiety: This can be synthesized through the condensation of catechol derivatives with aldehydes or ketones, followed by cyclization.

    Amidation reaction: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the oxane ring or the benzodioxine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogenated compounds, thiophenol derivatives

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Modified oxane or benzodioxine derivatives

    Substitution products: Halogenated or thiolated derivatives

Scientific Research Applications

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of its functional groups with biological targets, aiding in the development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The oxane and benzodioxine moieties may interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • This compound derivatives
  • Phenylsulfanyl-substituted oxane compounds
  • Benzodioxine-containing carboxamides

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOPSLTOXRONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.